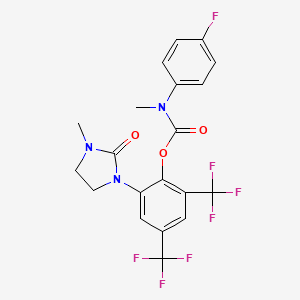

RTx-152

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C20H16F7N3O3 |

|---|---|

Molekulargewicht |

479.3 g/mol |

IUPAC-Name |

[2-(3-methyl-2-oxoimidazolidin-1-yl)-4,6-bis(trifluoromethyl)phenyl] N-(4-fluorophenyl)-N-methylcarbamate |

InChI |

InChI=1S/C20H16F7N3O3/c1-28-7-8-30(17(28)31)15-10-11(19(22,23)24)9-14(20(25,26)27)16(15)33-18(32)29(2)13-5-3-12(21)4-6-13/h3-6,9-10H,7-8H2,1-2H3 |

InChI-Schlüssel |

OMLNQKKHSWHSNR-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CCN(C1=O)C2=CC(=CC(=C2OC(=O)N(C)C3=CC=C(C=C3)F)C(F)(F)F)C(F)(F)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of RTx-152

For Researchers, Scientists, and Drug Development Professionals

Abstract

RTx-152 is a potent, allosteric small-molecule inhibitor of the polymerase domain of DNA Polymerase Theta (Polθ-pol).[1] Its mechanism of action centers on the unique ability to trap the Polθ enzyme on a DNA substrate, thereby preventing the completion of DNA repair.[2][3] This targeted inhibition induces synthetic lethality in cancer cells with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations, and demonstrates synergistic activity with Poly (ADP-ribose) polymerase (PARP) inhibitors.[2][4] This guide provides a comprehensive overview of the molecular interactions, signaling pathways, and the experimental basis for the mechanism of action of this compound.

Core Mechanism: Allosteric Inhibition and DNA Trapping

This compound functions as a highly selective inhibitor of the polymerase activity of Polθ. It binds to an allosteric pocket within the "fingers" domain of the Polθ polymerase.[1] This binding event is not a simple competitive inhibition of the active site; instead, it induces a conformational change in the enzyme.

The binding of this compound stabilizes Polθ-pol in a "closed" conformation when it is bound to B-form DNA.[1][2] This induced-fit mechanism is crucial for its inhibitory action. The stabilization of the Polθ-DNA complex effectively "traps" the enzyme on the DNA strand.[2] This trapping prevents the dissociation of Polθ and halts the DNA repair process, leading to the accumulation of unresolved DNA lesions. For cancer cells that are already deficient in other DNA repair pathways, such as homologous recombination, this targeted disruption of Polθ-mediated repair is catastrophic, leading to selective cell death.

A key structural feature of this interaction is the formation of a salt bridge over the inhibitor molecule, which effectively locks it within the binding pocket and prevents its exit.[1] This prolonged residence time of the inhibitor contributes to the extended trapping of the Polθ-DNA complex, with studies indicating a trapping duration of over forty minutes.[2]

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound, leading to cancer cell death.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its more metabolically stable analogs.

| Compound | Target | IC50 (nM) | Cellular Potency (IC50 in BRCA2-/- HCT116 cells) | Metabolic Stability (Mouse Liver Microsome T1/2) |

| This compound | Polθ-pol | 6.2[3] | Not explicitly stated | Poor |

| RTx-161 | Polθ-pol | ~4-6 | >10-fold higher than RTx-284/283 | < 2 min |

| RTx-283 | Polθ-pol | Single-digit nM | >100-fold selectivity vs BRCA+/+ | 44.8 min |

| RTx-284 | Polθ-pol | Single-digit nM | >100-fold selectivity vs BRCA+/+ | 8.0 min |

Table 1: In vitro potency and metabolic stability of this compound and its analogs.

| Parameter | Value |

| Resolution of Co-crystal Structure (PolθΔL:DNA/DNA:ddGTP:this compound) | 3.24 Å[1] |

| Key Hydrogen Bond Interaction | Y2420[1] |

| Key Pi Stacking Interactions | Y2412, F2416[1] |

| Salt Bridge Formation | E2365 and R2419[1] |

Table 2: Structural interaction parameters of this compound with Polθ-pol.

Experimental Protocols

Fluorescence-Based Polθ-pol DNA Synthesis Assay (for IC50 Determination)

This assay measures the strand displacement activity of Polθ-pol to determine the inhibitory concentration (IC50) of compounds like this compound.

Protocol:

-

Reaction Setup: Reactions are typically performed in a 96- or 384-well plate format. The reaction buffer contains Tris-HCl, KCl, MgCl2, DTT, and BSA.

-

DNA Substrate: A custom DNA substrate is used, which consists of a template strand and a primer strand. The primer strand is labeled with a fluorophore (e.g., Cy5) at one end and a quencher at the other. In the annealed state, the fluorescence is quenched.

-

Enzyme and Inhibitor: Recombinant human Polθ-pol is added to the reaction mix. This compound, dissolved in DMSO, is added at various concentrations.

-

Initiation and Measurement: The reaction is initiated by the addition of dNTPs. As Polθ-pol synthesizes DNA and displaces the quencher-containing strand, fluorescence increases. Fluorescence is measured over time using a plate reader.

-

Data Analysis: The initial rate of the reaction is plotted against the inhibitor concentration. The data is fitted to a dose-response curve to determine the IC50 value.[1]

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cancer cells after treatment with this compound.

Protocol:

-

Cell Seeding: Cancer cells (e.g., HCT116 BRCA2-/-) are seeded at a low density in 6-well plates to allow for the formation of individual colonies.

-

Treatment: The following day, cells are treated with a range of concentrations of this compound.

-

Incubation: Cells are incubated for 10-14 days to allow for colony formation. The medium is changed as needed.

-

Staining and Counting: Colonies are fixed with a methanol/acetic acid solution and stained with crystal violet. Colonies containing at least 50 cells are counted.

-

Data Analysis: The surviving fraction is calculated by normalizing the number of colonies in the treated wells to the number of colonies in the vehicle-treated control wells.

Polθ-pol DNA Trapping Assay (Fluorescence Polarization)

This assay directly measures the ability of this compound to trap Polθ-pol on a DNA substrate.

Protocol:

-

Reaction Components: The assay is performed in a low-volume, black microplate. The reaction includes recombinant Polθ-pol, a fluorescently labeled DNA oligonucleotide, and the test compound (this compound).

-

Binding and Trapping: Polθ-pol is allowed to bind to the fluorescent DNA, causing an increase in fluorescence polarization (FP). This compound is then added.

-

Dissociation Challenge: A high concentration of unlabeled DNA is added to challenge the dissociation of the Polθ-DNA complex.

-

Measurement: FP is measured over time. A sustained high FP signal in the presence of this compound indicates that the enzyme is trapped on the DNA.

X-ray Crystallography of Polθ-pol in Complex with this compound

This technique was used to determine the three-dimensional structure of this compound bound to Polθ-pol, revealing the molecular basis of its inhibitory action.

Protocol:

-

Protein Expression and Purification: The polymerase domain of human Polθ (PolθΔL) is expressed in E. coli and purified to homogeneity.

-

Complex Formation: The purified PolθΔL is incubated with a DNA duplex, a non-hydrolyzable dNTP analog (ddGTP), and this compound to form a stable complex.[1]

-

Crystallization: The complex is subjected to vapor diffusion crystallization screening to obtain well-ordered crystals.

-

Data Collection: Crystals are cryo-cooled and subjected to X-ray diffraction at a synchrotron source.

-

Structure Determination and Refinement: The diffraction data is processed to solve the phase problem and build an atomic model of the complex. The model is then refined to high resolution.[1]

Conclusion

This compound represents a novel class of DNA polymerase inhibitors with a distinct mechanism of action. By allosterically binding to the polymerase domain of Polθ and trapping it on DNA, this compound effectively disrupts a key DNA repair pathway. This mechanism provides a strong rationale for its development as a targeted therapy for HR-deficient cancers, both as a monotherapy and in combination with other DNA damaging agents like PARP inhibitors. The detailed structural and biochemical understanding of its interaction with Polθ provides a solid foundation for the future design of even more potent and specific inhibitors with improved pharmacological properties.

References

An In-Depth Technical Guide to the RTx-152 Polθ Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel small-molecule inhibitor, RTx-152, which targets the DNA polymerase theta (Polθ). This compound represents a promising therapeutic strategy, particularly for homologous recombination (HR)-deficient cancers, by exploiting the concept of synthetic lethality. This document details the mechanism of action, preclinical data, and relevant experimental methodologies associated with this compound and its pathway.

Core Concepts: The Polθ Inhibition Pathway

DNA Polymerase theta (Polθ), encoded by the POLQ gene, is a key enzyme in an alternative DNA double-strand break (DSB) repair pathway known as theta-mediated end joining (TMEJ) or microhomology-mediated end joining (MMEJ). In healthy cells with proficient homologous recombination (HR), Polθ's role is largely redundant. However, in cancer cells with HR deficiencies, such as those with BRCA1/2 mutations, reliance on the error-prone TMEJ pathway for survival is heightened. This dependency creates a therapeutic vulnerability.

This compound is a potent and selective allosteric inhibitor of the polymerase domain of Polθ.[1] Its mechanism of action is unique in that it traps Polθ on the DNA substrate, preventing the completion of the repair process. This trapping mechanism enhances its cytotoxic effects in HR-deficient cancer cells and creates a powerful synergy with Poly (ADP-ribose) polymerase (PARP) inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related Polθ inhibitors from preclinical studies.

Table 1: In Vitro Potency of Polθ Inhibitors

| Compound | Target Domain | IC50 (nM) | Assay Type | Reference |

| This compound | Polymerase | 6.2 | Allosteric Polθ-pol inhibition | [1] |

| RTx-161 | Polymerase | 4-6 | Allosteric Polθ-pol inhibition | [2] |

| ART558 | Polymerase | 7.9 | Allosteric Polθ-pol inhibition | [2] |

| Novobiocin | ATPase (Helicase) | 24,000 | ATPase inhibition | [3] |

Table 2: Cellular Activity of Polθ Inhibitors

| Cell Line | Genetic Background | Compound | Effect | Reference |

| HR-deficient cancer cells | BRCA1/2 mutant | This compound | Selective killing | [1] |

| Multiple genetic backgrounds | HR-proficient and HR-deficient | This compound | Suppression of PARP inhibitor resistance | [1] |

| BRCA2-null cells | BRCA2-/- | This compound | Selective killing | [1] |

| MDA-MB-436 | BRCA1 mutant | RTx-303 (related compound) + Olaparib | Rapid tumor regression | [4] |

| BR-05-0566 (PDX model) | BRCA2 mutant | RTx-303 (related compound) + Olaparib | Significant tumor growth inhibition | [4] |

Signaling and Mechanistic Pathways

The following diagrams illustrate the TMEJ pathway and the mechanism of action of this compound.

Caption: The Theta-Mediated End Joining (TMEJ) DNA repair pathway.

Caption: Mechanism of action of this compound, trapping Polθ on DNA.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Polθ Polymerase Inhibition Assay (Strand Displacement Assay)

This assay measures the ability of a compound to inhibit the DNA polymerase activity of Polθ.

-

Reagents and Materials:

-

Purified recombinant human Polθ polymerase domain.

-

Fluorescently labeled DNA substrate (e.g., a primer-template with a 5'-FAM label on the primer).

-

dNTP mix.

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA).

-

This compound or other test compounds.

-

96-well microplate.

-

Plate reader capable of fluorescence detection.

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, fluorescently labeled DNA substrate, and dNTPs.

-

Add varying concentrations of this compound or control vehicle (DMSO) to the wells of the microplate.

-

Initiate the reaction by adding the purified Polθ enzyme to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Measure the fluorescence intensity in each well using a plate reader. An increase in fluorescence indicates strand displacement and DNA synthesis.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Caption: Workflow for the Polθ polymerase inhibition assay.

Clonogenic Survival Assay

This assay assesses the long-term survival and proliferative capacity of cancer cells after treatment with this compound, alone or in combination with a PARP inhibitor.

-

Cell Lines:

-

HR-deficient cancer cell line (e.g., DLD-1 BRCA2-/-).

-

Isogenic HR-proficient control cell line (e.g., DLD-1 BRCA2+/+).

-

-

Reagents and Materials:

-

Complete cell culture medium.

-

This compound.

-

PARP inhibitor (e.g., Olaparib).

-

Trypsin-EDTA.

-

6-well plates.

-

Crystal violet staining solution.

-

-

Procedure:

-

Harvest and count cells, then seed them into 6-well plates at a low density (e.g., 500-1000 cells/well).

-

Allow cells to attach overnight.

-

Treat the cells with a dose range of this compound, PARP inhibitor, or the combination of both. Include a vehicle control (DMSO).

-

Incubate the plates for 10-14 days to allow for colony formation.

-

Fix the colonies with a suitable fixative (e.g., methanol:acetic acid 3:1).

-

Stain the colonies with crystal violet solution.

-

Wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically >50 cells) in each well.

-

Calculate the surviving fraction for each treatment condition relative to the vehicle control.

-

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

-

Animal Model:

-

Immunocompromised mice (e.g., NOD-SCID or NSG mice).

-

Subcutaneous implantation of HR-deficient human cancer cells (e.g., MDA-MB-436).

-

-

Reagents and Materials:

-

This compound formulated for in vivo administration.

-

PARP inhibitor (e.g., Olaparib) formulated for in vivo administration.

-

Vehicle control.

-

Calipers for tumor measurement.

-

-

Procedure:

-

Inject cancer cells subcutaneously into the flank of the mice.

-

Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).

-

Randomize mice into treatment groups (e.g., vehicle, this compound alone, PARP inhibitor alone, combination).

-

Administer the treatments according to the specified dosing schedule and route (e.g., oral gavage).

-

Measure tumor volume and body weight regularly (e.g., twice a week).

-

Continue treatment for a defined period or until tumors in the control group reach a predetermined endpoint.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).

-

Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

-

Conclusion

This compound is a first-in-class Polθ inhibitor with a novel DNA-trapping mechanism of action. Preclinical data strongly support its potential as a targeted therapy for HR-deficient cancers, both as a monotherapy and in combination with PARP inhibitors to overcome resistance. The experimental protocols detailed in this guide provide a framework for the further investigation and development of this promising therapeutic agent. The unique synthetic lethal interaction exploited by this compound opens new avenues for precision oncology in patients with specific DNA repair deficiencies.

References

- 1. researchgate.net [researchgate.net]

- 2. Stepwise requirements for Polymerases δ and θ in Theta-mediated end joining - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polθ inhibitors elicit BRCA-gene synthetic lethality and target PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Development of RTx-152: A Novel Allosteric Inhibitor of DNA Polymerase Theta

For Researchers, Scientists, and Drug Development Professionals

Abstract

RTx-152 is a novel, potent, and selective small-molecule inhibitor of the polymerase domain of DNA polymerase theta (Polθ). It represents a promising therapeutic agent for the treatment of homologous recombination (HR)-deficient cancers. This compound exhibits a unique mechanism of action, functioning as an allosteric inhibitor that traps Polθ on DNA, leading to synthetic lethality in cancer cells with impaired HR pathways, such as those with BRCA1/2 mutations. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data to support its further investigation and clinical translation.

Introduction

DNA Polymerase Theta (Polθ), encoded by the POLQ gene, is a key enzyme in the theta-mediated end-joining (TMEJ) pathway, an alternative DNA double-strand break repair mechanism. While Polθ is largely dispensable in normal cells, it becomes critical for the survival of cancer cells with deficiencies in the high-fidelity homologous recombination (HR) repair pathway. This synthetic lethal relationship makes Polθ an attractive target for cancer therapy, particularly in tumors harboring mutations in genes such as BRCA1 and BRCA2. Furthermore, upregulation of Polθ has been implicated in resistance to poly(ADP-ribose) polymerase (PARP) inhibitors.

This compound has emerged from discovery efforts as a potent and selective inhibitor of the Polθ polymerase domain. This guide details the scientific journey of this compound, from its initial identification to its preclinical validation, providing the scientific community with a detailed resource to facilitate further research and development.

Discovery of this compound

The discovery of this compound was the result of a targeted effort to identify small-molecule inhibitors of Polθ. The Pomerantz group presented key evidence for the mechanism of action of this class of inhibitors.[1]

Mechanism of Action

This compound functions as an allosteric inhibitor of the Polθ polymerase domain.[2] Its mechanism is distinct from traditional active-site inhibitors.

3.1. Allosteric Binding and Trapping of Polθ on DNA

X-ray crystallography and biochemical analyses have revealed that this compound binds to an allosteric pocket within the "fingers" subdomain of the Polθ polymerase.[1] This binding event induces a conformational change that traps the Polθ enzyme on its DNA substrate.[1][2] By locking Polθ in a catalytically incompetent state on the DNA, this compound prevents the completion of the TMEJ repair process.

The key interacting residues in the allosteric binding pocket include Y2412, F2416, and Y2420, with which this compound forms pi-stacking interactions and a hydrogen bond.[1]

3.2. Signaling Pathway

The therapeutic effect of this compound is rooted in the concept of synthetic lethality. In HR-deficient cancer cells, the inhibition of the TMEJ pathway by this compound leads to an accumulation of unresolved DNA double-strand breaks, ultimately triggering apoptotic cell death.

References

Target Validation of RTx-152 in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation of RTx-152, a potent and selective allosteric inhibitor of DNA Polymerase Theta (Polθ), a critical enzyme in DNA repair. The validation of Polθ as a therapeutic target in cancer, particularly in tumors with deficiencies in homologous recombination (HR), has paved the way for the development of novel therapeutic strategies. This compound has emerged from these efforts, demonstrating significant preclinical potential. This document details the mechanism of action, key quantitative data, experimental protocols, and the underlying signaling pathways pertinent to the validation of this compound's target in cancer cells.

Introduction to this compound and its Target, DNA Polymerase Theta (Polθ)

DNA Polymerase Theta, encoded by the POLQ gene, is a specialized DNA polymerase involved in microhomology-mediated end joining (MMEJ), an alternative DNA double-strand break repair pathway. While Polθ expression is limited in most normal tissues, it is frequently overexpressed in various cancer types. This differential expression makes Polθ an attractive target for cancer therapy.

This compound is a small molecule inhibitor that binds to an allosteric pocket of the Polθ polymerase domain.[1] A key aspect of its mechanism is the "trapping" of the Polθ enzyme on the DNA, which stalls the repair process and leads to the accumulation of toxic DNA lesions.[1][2] This mode of action is particularly effective in cancer cells that are deficient in the high-fidelity homologous recombination (HR) pathway, such as those with mutations in BRCA1 or BRCA2 genes. The concurrent inhibition of Polθ and deficiency in HR creates a synthetic lethal state, leading to selective killing of cancer cells.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its analogs, highlighting their potency and selectivity.

| Compound | Target | IC50 (nM) | Mechanism of Action | Key Characteristics | Reference |

| This compound | Polθ Polymerase | 4-6 | Allosteric inhibitor, traps Polθ on DNA | High potency, synergistic with PARP inhibitors, poor metabolic stability | [1][2] |

| RTx-161 | Polθ Polymerase | 4-6 | Allosteric inhibitor, traps Polθ on DNA | Similar to this compound, poor metabolic stability | [2] |

| RTx-303 | Polθ Polymerase | 5.1 | Allosteric inhibitor | Improved metabolic stability and oral bioavailability compared to this compound/161 | [2][3] |

| ART558 | Polθ Polymerase | - | Allosteric inhibitor | Radiosensitizes tumor cells | [4][5] |

| ART899 | Polθ Polymerase | - | Allosteric inhibitor | Improved metabolic stability, radiosensitizes tumor cells | [4][5] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action and Synthetic Lethality

The following diagram illustrates the mechanism of action of this compound in the context of DNA repair and its synthetic lethal interaction with PARP inhibitors in HR-deficient cancer cells.

Caption: Mechanism of this compound and synthetic lethality with PARP inhibitors in HR-deficient cancer.

General Workflow for Target Validation

The following diagram outlines a generalized workflow for the validation of a new cancer therapeutic target, a process that would be applicable to the development of this compound.

Caption: General workflow for cancer drug target validation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be performed to validate the target of this compound.

Polθ Polymerase Activity Assay (IC50 Determination)

Objective: To determine the concentration of this compound required to inhibit 50% of the Polθ polymerase activity (IC50).

Materials:

-

Recombinant human Polθ protein

-

DNA primer-template substrate

-

dNTPs (dATP, dCTP, dGTP, dTTP)

-

Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

This compound (in DMSO)

-

Detection system (e.g., fluorescence-based or radioactivity-based)

Protocol:

-

Prepare a series of dilutions of this compound in DMSO.

-

In a microplate, add the reaction buffer, DNA primer-template, and dNTPs.

-

Add the diluted this compound or DMSO (as a control) to the wells.

-

Initiate the reaction by adding the recombinant Polθ protein.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding EDTA).

-

Quantify the amount of DNA synthesis using the chosen detection method.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

Cellular Viability Assay in HR-Deficient and HR-Proficient Cells

Objective: To assess the selective killing of HR-deficient cancer cells by this compound.

Materials:

-

HR-deficient cancer cell line (e.g., BRCA1-mutant MDA-MB-436)

-

HR-proficient cancer cell line (e.g., BRCA1-wildtype MDA-MB-231)

-

Cell culture medium and supplements

-

This compound (in DMSO)

-

Cell viability reagent (e.g., CellTiter-Glo®, resazurin)

-

Microplate reader

Protocol:

-

Seed the HR-deficient and HR-proficient cells in separate 96-well plates at an appropriate density.

-

Allow the cells to adhere overnight.

-

Treat the cells with a range of concentrations of this compound or DMSO (control) for a specified duration (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the luminescence or fluorescence using a microplate reader.

-

Normalize the viability of treated cells to the DMSO-treated control cells.

-

Plot the cell viability against the this compound concentration to determine the differential sensitivity.

Co-crystallization of Polθ with this compound

Objective: To determine the three-dimensional structure of the Polθ-RTx-152 complex to understand the binding mechanism.

Materials:

-

Purified Polθ protein (a construct suitable for crystallization, e.g., PolθΔL)

-

Primer-template DNA duplex

-

Non-hydrolyzable dNTP analog (e.g., ddGTP)

-

This compound

-

Crystallization buffer components

Protocol:

-

Mix the purified Polθ protein with the DNA duplex, ddGTP, and a molar excess of this compound.[2]

-

Incubate the mixture to allow complex formation.

-

Set up crystallization trials using vapor diffusion (hanging-drop or sitting-drop) by mixing the protein-inhibitor complex with a variety of crystallization screens.

-

Incubate the crystallization plates at a constant temperature and monitor for crystal growth.

-

Once suitable crystals are obtained, cryo-protect them and flash-cool them in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the crystal structure using molecular replacement and refinement techniques.

-

Analyze the electron density maps to visualize the binding mode of this compound within the allosteric pocket of Polθ.[1]

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model. Due to the poor metabolic stability of this compound, in vivo efficacy studies were challenging.[2][3] However, the general protocol for a more stable analog like RTx-303 would be as follows.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

HR-deficient tumor cells (e.g., BRCA2-mutant)

-

RTx-303 formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Protocol:

-

Inject the HR-deficient tumor cells subcutaneously into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer RTx-303 or vehicle control to the mice according to the planned dosing schedule (e.g., daily oral gavage).

-

Measure the tumor volume with calipers at regular intervals.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker assessment).

-

Compare the tumor growth inhibition between the treatment and control groups to assess efficacy.

Conclusion

The target validation of this compound has been robustly established through a combination of biochemical, cellular, and structural biology studies. The primary target, DNA Polymerase Theta, is a compelling target in oncology, particularly for HR-deficient cancers. This compound's mechanism of trapping Polθ on DNA provides a powerful and selective means of inducing cancer cell death. While the pharmacokinetic limitations of this compound itself have hindered its clinical development, it has served as a crucial tool compound and a stepping stone for the development of next-generation Polθ inhibitors with improved drug-like properties, such as RTx-303. The methodologies and principles outlined in this guide provide a framework for the continued exploration of Polθ inhibition as a promising therapeutic strategy in oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. RTx-303, an Orally Bioavailable Polθ Polymerase Inhibitor That Potentiates PARP Inhibitors in BRCA Mutant Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Small-Molecule Polθ Inhibitors Provide Safe and Effective Tumor Radiosensitization in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small-Molecule Polθ Inhibitors Provide Safe and Effective Tumor Radiosensitization in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

RTx-152: A Novel Synthetic Lethality Agent Targeting DNA Polymerase Theta

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

RTx-152 is a potent and selective allosteric inhibitor of DNA Polymerase Theta (Polθ), a key enzyme in the microhomology-mediated end joining (MMEJ) DNA repair pathway. By employing a unique mechanism of trapping Polθ on the DNA, this compound induces synthetic lethality in cancer cells with deficiencies in the homologous recombination (HR) pathway, a common vulnerability in many tumor types. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols associated with this compound and its analogs, offering valuable insights for researchers and drug development professionals in the field of oncology.

Core Mechanism of Action: Allosteric Inhibition and DNA Trapping

This compound functions as an allosteric inhibitor, binding to a site on the Polθ enzyme distinct from the active site. This binding event stabilizes a closed conformation of Polθ on the DNA substrate, effectively trapping the enzyme and preventing the completion of the DNA repair process.[1] This "trapping" mechanism is a key differentiator from traditional active site inhibitors and is believed to be a major contributor to the potent cytotoxic effects observed in HR-deficient cells.

The synthetic lethal interaction arises from the fact that cancer cells with impaired HR, often due to mutations in genes like BRCA1 and BRCA2, become heavily reliant on alternative, error-prone DNA repair pathways like MMEJ, which is driven by Polθ.[2] By inhibiting Polθ, this compound effectively removes this critical backup repair mechanism, leading to the accumulation of lethal DNA damage and subsequent cell death.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its closely related analog, RTx-161.

| Compound | Target | IC50 (nM) | Mechanism of Action | Reference |

| This compound | Polθ Polymerase | 6.2 | Allosteric Inhibition, DNA Trapping | [3] |

| RTx-161 | Polθ Polymerase | 4.1 | Allosteric Inhibition, DNA Trapping | [4] |

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of Polθ by 50%.

Experimental Protocols

The following are representative protocols for key in vitro assays used to characterize Polθ inhibitors like this compound. These protocols are based on methodologies reported for similar compounds and can be adapted for this compound.

Protocol 1: Cell Viability (Clonogenic) Assay

This assay assesses the long-term survival and proliferative capacity of cancer cells following treatment with the inhibitor.

Materials:

-

HR-proficient and HR-deficient cancer cell lines (e.g., DLD1 BRCA2+/+ and DLD1 BRCA2-/-)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

6-well plates

-

Crystal Violet staining solution (0.5% w/v in 25% methanol)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well) to allow for colony formation. Allow cells to attach overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

-

Colony Formation: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 10-14 days to allow for colony formation.

-

Staining and Quantification:

-

Wash the colonies with PBS.

-

Fix the colonies with methanol (B129727) for 15 minutes.

-

Stain the colonies with Crystal Violet solution for 30 minutes.

-

Wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically >50 cells).

-

-

Data Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle control.

Protocol 2: Synergy Analysis with PARP Inhibitors

This protocol is designed to determine if the combination of this compound and a PARP inhibitor (e.g., olaparib) results in a synergistic cytotoxic effect.

Materials:

-

HR-deficient cancer cell line

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

PARP inhibitor (e.g., olaparib, dissolved in DMSO)

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Drug Treatment: Treat the cells with a matrix of concentrations of this compound and the PARP inhibitor, both alone and in combination.

-

Incubation: Incubate the cells for a defined period (e.g., 72 hours).

-

Viability Assessment: Measure cell viability using a reagent like CellTiter-Glo® according to the manufacturer's instructions.

-

Data Analysis: Use software such as CompuSyn or similar tools to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.

Visualizations

Signaling Pathway: Synthetic Lethality in HR-Deficient Cells

The following diagram illustrates the synthetic lethal interaction between this compound and defects in the homologous recombination pathway.

Caption: Synthetic lethality of this compound in HR-deficient cells.

Experimental Workflow: Cell Viability Assay

The following diagram outlines the general workflow for a cell viability assay to assess the efficacy of this compound.

Caption: General workflow for a cell-based viability assay.

Conclusion

This compound represents a promising new class of targeted anti-cancer agents that exploit the principle of synthetic lethality. Its unique mechanism of trapping Polθ on DNA offers a potential therapeutic strategy for tumors with HR deficiencies, a patient population with a significant unmet medical need. Furthermore, the synergistic activity with PARP inhibitors suggests that combination therapies could be a powerful approach to overcome resistance and enhance clinical outcomes. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other Polθ inhibitors as novel cancer therapeutics.

References

Preclinical Profile of RTx-152: A Novel DNA Polymerase Theta (Polθ) Inhibitor

A Technical Whitepaper for Drug Development Professionals

This document provides a comprehensive overview of the preclinical data available for RTx-152, a potent and selective small-molecule inhibitor of DNA Polymerase Theta (Polθ). This compound belongs to a novel class of inhibitors that trap Polθ on DNA, demonstrating significant potential in the treatment of homologous recombination-deficient (HRD) cancers, particularly in synergy with PARP inhibitors. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Core Compound Characteristics

This compound is a heterocyclic-based carbamate (B1207046) derivative identified through a high-throughput screening campaign.[1][2] It is part of a series of Polθ inhibitors that includes the structurally similar compound RTx-161.[1][2] These compounds are distinguished by their high potency and a unique mechanism of action.

Mechanism of Action: Allosteric Inhibition and DNA Trapping

This compound functions as an allosteric inhibitor of the polymerase domain of Polθ.[3] Its binding to an allosteric pocket induces a conformational change in the enzyme, which traps the Polθ-DNA complex.[1][3] This "enzyme-DNA trapping" mechanism is a key feature of its anti-cancer activity, as it prevents the completion of DNA repair processes that are critical for the survival of cancer cells, especially those with deficiencies in homologous recombination.[3]

Structural studies have revealed the specific interactions between this compound and the allosteric binding pocket of Polθ. The binding of this compound induces a conformational switch in key amino acid residues, including Y2412, W2366, E2365, and R2419, leading to the formation of hydrophobic interactions and salt bridges that stabilize the inhibited state.[3] Specifically, this compound engages in pi stacking with Y2412 and F2416 and forms a hydrogen bond with Y2420.[3]

Caption: Mechanism of action of this compound, a Polθ inhibitor.

Preclinical Efficacy and Potency

This compound has demonstrated high potency in biochemical assays, with IC50 values in the single-digit nanomolar range.[1] This potent inhibitory activity is a promising characteristic for a therapeutic candidate.

| Compound | Target | IC50 (nM) |

| This compound | Polθ Polymerase | 4-6 |

| RTx-161 | Polθ Polymerase | 4-6 |

Table 1: In Vitro Potency of this compound and Related Compounds [3]

A key finding from preclinical studies is the strong synergistic effect of this compound with PARP inhibitors (PARPi) in killing HRD cells.[1][3] This synthetic lethality approach is a well-established strategy in oncology, and the combination of a Polθ inhibitor with a PARPi has the potential to overcome resistance to PARPi monotherapy.[3]

Pharmacokinetics and In Vivo Studies

Despite its high in vitro potency, the progression of this compound to in vivo efficacy studies has been hampered by its poor metabolic stability, specifically in liver microsomes.[1][2] This limitation prevented the evaluation of its in vivo efficacy.[1][2] Subsequent drug development efforts have focused on improving the metabolic stability of this chemical series, leading to the development of analogs like RTx-303.[1]

Experimental Protocols

While detailed, step-by-step protocols for the preclinical evaluation of this compound are not fully available in the public domain, the following outlines the general methodologies employed in the characterization of this compound series.

Co-Crystallization and X-ray Crystallography

To elucidate the binding mode of the inhibitor series, co-crystallization studies were performed.

-

Protein: A truncated form of Polθ (PolθΔL) was used.

-

Complex Formation: PolθΔL was mixed with a DNA duplex (primer and template), ddGTP, and the inhibitor (e.g., RTx-161, a close analog of this compound).

-

Crystallization: The complex was crystallized using the hanging-drop vapor diffusion method.

-

Data Collection and Structure Determination: High-resolution X-ray diffraction data were collected to determine the three-dimensional structure of the Polθ-inhibitor complex.[1]

Caption: Experimental workflow for co-crystallization.

Future Directions and Clinical Potential

The preclinical data for this compound have been instrumental in validating Polθ as a viable therapeutic target in oncology. Although the suboptimal pharmacokinetic properties of this compound itself have limited its clinical development, it has served as a crucial scaffold for the development of next-generation Polθ inhibitors with improved drug-like properties. The strong synergistic activity with PARP inhibitors suggests a promising therapeutic strategy for a range of HRD tumors. Future research will likely focus on advancing these optimized Polθ inhibitors into clinical trials.

References

An In-depth Technical Guide to POLQ Inhibition for the Treatment of HR-Deficient Tumors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The principle of synthetic lethality has emerged as a powerful strategy in oncology, particularly for tumors with deficiencies in the Homologous Recombination (HR) pathway of DNA repair. HR-deficient tumors, often characterized by mutations in genes such as BRCA1 and BRCA2, are highly dependent on alternative DNA repair pathways for survival. One such critical pathway is mediated by DNA Polymerase Theta (POLQ). This dependency creates a therapeutic window, where the inhibition of POLQ can selectively kill cancer cells with HR deficiency while sparing normal, HR-proficient cells.

This technical guide provides a comprehensive overview of the core concepts, preclinical data, and experimental methodologies related to the development of POLQ inhibitors for HR-deficient tumors. While the specific compound RTx-152 was not found in publicly available literature, this document will focus on the well-documented class of POLQ inhibitors, using them as a representative example to fulfill the technical requirements of this guide.

Core Mechanism of Action: The Synthetic Lethality of POLQ Inhibition in HR-Deficient Cancers

Homologous recombination is a high-fidelity DNA repair mechanism for double-strand breaks (DSBs).[1] When HR is deficient, cells rely on alternative, more error-prone pathways to repair these breaks. POLQ mediates a pathway called theta-mediated end joining (TMEJ), which becomes essential for cell survival in the absence of functional HR.

The inhibition of POLQ in an HR-deficient background leads to the accumulation of unrepaired DSBs, genomic instability, and ultimately, cell death. This selective killing of cancer cells is the essence of the synthetic lethal approach targeting POLQ.

Preclinical Data for POLQ Inhibitors

The development of potent and selective POLQ inhibitors has shown promising results in preclinical models of HR-deficient cancers. These inhibitors demonstrate selective cytotoxicity and often act synergistically with other DNA-damaging agents, such as PARP inhibitors.

In Vitro Efficacy

The following table summarizes the in vitro potency of a representative POLQ inhibitor across various cell lines.

| Cell Line | HR Status | POLQ Inhibitor IC50 (nM) | Reference |

| BRCA1-/- | Deficient | 4 - 6 | [2] |

| FANCF-/- | Deficient | Not specified, but sensitive | [3] |

| HR-Proficient | Proficient | > 10,000 | [2] |

In Vivo Efficacy

In vivo studies using patient-derived xenograft (PDX) models have confirmed the anti-tumor activity of POLQ inhibitors in HR-deficient tumors.

| PDX Model | HR Status | Treatment | Tumor Growth Inhibition (%) | Reference |

| BRCA2-/- | Deficient | POLQ Inhibitor | Significant decrease vs. vehicle | [3] |

| HR-Proficient | Proficient | POLQ Inhibitor | Minimal effect | [3] |

Experimental Protocols

The following are representative protocols for key experiments used to evaluate the efficacy of POLQ inhibitors.

Cell Viability Assay

-

Cell Plating: Seed cancer cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of the POLQ inhibitor for 72-96 hours.

-

Viability Assessment: Measure cell viability using a commercially available assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

In Vivo Xenograft Study

-

Animal Model: Implant 5x10^6 HR-deficient cancer cells subcutaneously into the flank of immunocompromised mice (e.g., NOD-SCID).

-

Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

-

Randomization and Treatment: Randomize mice into treatment and vehicle control groups. Administer the POLQ inhibitor orally or via intraperitoneal injection at a predetermined dose and schedule.

-

Tumor Measurement: Measure tumor volume two to three times per week using calipers (Volume = 0.5 x Length x Width²).

-

Endpoint: Continue treatment until tumors in the control group reach a predetermined endpoint size or for a specified duration.

-

Data Analysis: Compare tumor growth between the treated and control groups to determine the extent of tumor growth inhibition.

Synergistic Combination with PARP Inhibitors

A particularly promising strategy is the combination of POLQ inhibitors with PARP inhibitors (PARPi). PARP inhibitors trap PARP on DNA at sites of single-strand breaks, which can lead to the formation of DSBs during replication. In HR-deficient cells, these DSBs are highly toxic. The addition of a POLQ inhibitor can further potentiate the efficacy of PARPi by blocking the remaining major pathway for DSB repair.

Preclinical studies have demonstrated strong synergy between POLQ and PARP inhibitors in various HR-deficient models.[2][3] This combination has the potential to overcome resistance to PARPi and enhance their therapeutic index.

Conclusion and Future Directions

The inhibition of POLQ represents a highly promising therapeutic strategy for the treatment of HR-deficient tumors. The strong preclinical data, clear mechanism of action, and potential for synergistic combinations with existing therapies like PARP inhibitors make this an exciting area of drug development. Future research will focus on the clinical translation of these findings, the identification of predictive biomarkers beyond BRCA1/2 mutations, and the exploration of POLQ inhibitors in a wider range of HR-deficient malignancies. The development of orally bioavailable and highly selective POLQ inhibitors will be critical for their successful implementation in the clinic.

References

- 1. Frontiers | Homologous Recombination Deficiency in Ovarian, Breast, Colorectal, Pancreatic, Non-Small Cell Lung and Prostate Cancers, and the Mechanisms of Resistance to PARP Inhibitors [frontiersin.org]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Polθ Inhibition: An Anticancer Therapy for HR-Deficient Tumours | MDPI [mdpi.com]

Methodological & Application

Application Notes and Protocols for the In Vitro Characterization of RTx-152, a Potent DNA Polymerase Theta (Polθ) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

RTx-152 is a potent and selective small molecule inhibitor of DNA Polymerase Theta (Polθ), a key enzyme in the microhomology-mediated end joining (MMEJ) pathway—an error-prone DNA double-strand break repair mechanism.[1] In cancers with deficiencies in the high-fidelity homologous recombination (HR) pathway, such as those with BRCA1 or BRCA2 mutations, cells become heavily reliant on Polθ for survival. This creates a synthetic lethal vulnerability that can be exploited by Polθ inhibitors. This compound has been shown to trap Polθ on DNA, leading to cytotoxicity in HR-deficient (HRD) cancer cells.[1] Furthermore, inhibition of Polθ has demonstrated strong synergistic effects with Poly (ADP-ribose) polymerase (PARP) inhibitors, offering a promising therapeutic strategy to enhance the efficacy of PARP inhibitors and overcome resistance.[1][2]

These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its enzymatic activity, its cellular effects in both HR-proficient and HR-deficient contexts, and its synergistic interaction with PARP inhibitors.

Data Presentation

Table 1: In Vitro Potency of a Representative Polθ Inhibitor (ART558)

No specific public data is available for the IC50 values of this compound across a panel of cell lines. The following data for ART558, a potent Polθ inhibitor with an IC50 of 7.9 nM against the isolated enzyme, is presented as a representative example of the expected selective cytotoxicity.[3]

| Cell Line | BRCA1 Status | IC50 (µM) |

| RPE1 | Wild-Type | >10 |

| RPE1 | Mutant (-/-) | ~0.5 |

| SUM149PT | Mutant | ~0.3 |

| HCC1937 | Mutant | ~0.4 |

| UWB1.289 | Mutant | ~0.6 |

Table 2: Synergy of a Representative Polθ Inhibitor with a PARP Inhibitor

Specific quantitative synergy data for this compound is not publicly available. The following table illustrates the expected synergistic outcomes when combining a Polθ inhibitor with a PARP inhibitor in HRD cancer cells. The combination index (CI) is a quantitative measure of synergy, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

| Cell Line | BRCA2 Status | Treatment | Combination Index (CI) |

| DLD-1 | Mutant (-/-) | This compound + Olaparib | < 1 (Synergistic) |

| DLD-1 | Wild-Type | This compound + Olaparib | ≥ 1 (Additive/Antagonistic) |

Mandatory Visualizations

Signaling Pathway Diagram

Caption: The DNA Double-Strand Break Repair Pathway and the role of this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for the in vitro characterization of this compound.

Experimental Protocols

Polθ Fluorescent DNA Polymerase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against DNA Polymerase Theta.

Principle: This assay measures the polymerase activity of Polθ by quantifying the incorporation of dNTPs into a DNA template, resulting in the formation of double-stranded DNA (dsDNA). A fluorescent dye that specifically binds to dsDNA is used for detection. The increase in fluorescence is proportional to the polymerase activity.

Materials:

-

Recombinant human DNA Polymerase θ (catalytic domain)

-

DNA primer-template substrate (e.g., single-stranded DNA with a primer annealed to a specific region)

-

dNTP mix

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

Fluorescent dsDNA-binding dye (e.g., PicoGreen™ or similar)

-

This compound

-

DMSO (for compound dilution)

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.

-

Reaction Setup:

-

Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Prepare a master mix containing the DNA primer-template and dNTPs in Assay Buffer.

-

Add 20 µL of the master mix to each well.

-

-

Enzyme Addition and Incubation:

-

Dilute the Polθ enzyme to the desired concentration in cold Assay Buffer.

-

Initiate the reaction by adding 5 µL of the diluted Polθ enzyme to each well.

-

Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction by adding EDTA to a final concentration of 50 mM.

-

Add the fluorescent dsDNA-binding dye, diluted in Assay Buffer, to each well.

-

Incubate at room temperature for 5-10 minutes, protected from light.

-

-

Data Acquisition: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen dye.

-

Data Analysis:

-

Subtract the background fluorescence (no enzyme control) from all readings.

-

Normalize the data to the vehicle control (100% activity).

-

Plot the percent inhibition versus the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell Viability and Synergy Assay

Objective: To assess the cytotoxic effect of this compound on HR-proficient and HR-deficient cancer cell lines and to quantify the synergistic effect with a PARP inhibitor.

Principle: Cell viability is determined using a luminescent assay that measures ATP levels, which is an indicator of metabolically active cells. For synergy analysis, cells are treated with a matrix of concentrations of this compound and a PARP inhibitor, and the combination index (CI) is calculated using the Chou-Talalay method.

Materials:

-

HR-proficient cell line (e.g., DLD-1 BRCA2 wild-type)

-

HR-deficient cell line (e.g., DLD-1 BRCA2 -/-)

-

Cell culture medium and supplements

-

This compound

-

PARP inhibitor (e.g., Olaparib)

-

DMSO

-

96-well white, clear-bottom microplates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

-

Synergy analysis software (e.g., CompuSyn)

Procedure:

-

Cell Seeding: Seed the HR-proficient and HR-deficient cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment. Incubate overnight.

-

Drug Treatment:

-

Prepare serial dilutions of this compound and the PARP inhibitor, both alone and in combination at a constant ratio, in cell culture medium.

-

Remove the old medium from the cells and add the drug-containing medium. Include a vehicle control (DMSO).

-

-

Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 5-7 days).

-

Cell Viability Measurement:

-

Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis:

-

IC50 Determination: For single-agent treatments, normalize the data to the vehicle control and plot cell viability against drug concentration to determine the IC50 for each compound in each cell line.

-

Synergy Analysis: Input the dose-response data from the combination treatments into a synergy analysis software to calculate the Combination Index (CI).

-

Liver Microsome Stability Assay

Objective: To evaluate the metabolic stability of this compound in the presence of liver microsomes.

Principle: The compound is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes (e.g., cytochrome P450s). The rate of disappearance of the parent compound over time is measured by LC-MS/MS to determine its metabolic half-life (t½).

Materials:

-

Human or mouse liver microsomes

-

NADPH regenerating system (or NADPH)

-

Phosphate (B84403) buffer (pH 7.4)

-

This compound

-

Acetonitrile (B52724) with an internal standard

-

96-well plates

-

Incubator/shaker

-

LC-MS/MS system

Procedure:

-

Reaction Preparation:

-

Prepare a solution of this compound in phosphate buffer.

-

In a 96-well plate, add the liver microsomes to the buffer. Pre-warm the plate to 37°C.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

-

-

Time-Course Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and transfer it to a separate plate containing cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.

-

-

Sample Processing:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

-

LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining concentration of this compound at each time point.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of this compound remaining versus time.

-

Determine the slope of the linear portion of the curve.

-

Calculate the half-life (t½) using the equation: t½ = -0.693 / slope.

-

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and reagents. It is recommended to consult relevant literature and perform pilot experiments to establish optimal assay parameters. For research use only. Not for use in diagnostic procedures.

References

- 1. Discovery of a small-molecule inhibitor that traps Polθ on DNA and synergizes with PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Proof of Concept of Potent Dual Polθ/PARP Inhibitors for Efficient Treatment of Homologous Recombination-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Polθ inhibitors elicit BRCA-gene synthetic lethality and target PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for RTx-152 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

RTx-152 is a potent and selective allosteric inhibitor of the DNA polymerase theta (Polθ), a key enzyme in the microhomology-mediated end joining (MMEJ) pathway of DNA double-strand break (DSB) repair.[1] A critical aspect of its mechanism of action is the trapping of Polθ on DNA, which transforms the enzyme into a DNA lesion.[1][2] This unique mechanism leads to synthetic lethality in cancer cells with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations. Furthermore, this compound has demonstrated synergistic activity with Poly (ADP-ribose) polymerase (PARP) inhibitors, offering a promising therapeutic strategy for a range of cancers.[1][2]

These application notes provide detailed protocols for a suite of cell-based assays to characterize the cellular activity of this compound, including its potency, on-target engagement, induction of DNA damage, and synergistic effects with other agents.

Data Presentation

The following tables summarize key quantitative data and recommended starting concentrations for the successful implementation of the described protocols.

Table 1: this compound Properties and Recommended Concentrations

| Parameter | Value | Reference |

| Biochemical IC50 (Polθ) | 6.2 nM | [1][2] |

| Recommended Concentration Range (Cell-Based Assays) | 1 nM - 10 µM | General guidance |

| Solubility in DMSO | ≥ 50 mg/mL (104.31 mM) | [3] |

| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month | [1][2] |

Table 2: Recommended Cell Lines and Seeding Densities for Assays

| Cell Line | Genotype | Seeding Density (Clonogenic Assay) | Seeding Density (96-well plate) |

| DLD-1 BRCA2 -/- | HR-deficient | 500 - 1000 cells/well (6-well plate) | 1,000 - 3,000 cells/well |

| HCT116 BRCA2 -/- | HR-deficient | 500 - 1000 cells/well (6-well plate) | 1,000 - 3,000 cells/well |

| MDA-MB-436 | BRCA1 mutant | 1000 - 2000 cells/well (6-well plate) | 2,000 - 5,000 cells/well |

| DLD-1 (Parental) | HR-proficient | 200 - 500 cells/well (6-well plate) | 1,000 - 3,000 cells/well |

| HCT116 (Parental) | HR-proficient | 200 - 500 cells/well (6-well plate) | 1,000 - 3,000 cells/well |

Table 3: Recommended Concentrations for Synergy Studies with PARP Inhibitors

| Compound | Cell Line | Recommended Concentration Range |

| This compound | DLD-1 BRCA2 -/-, HCT116 BRCA2 -/- | 1 nM - 100 nM |

| Olaparib | DLD-1 BRCA2 -/-, HCT116 BRCA2 -/- | 10 nM - 1 µM |

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the general workflows for the described cell-based assays.

Experimental Protocols

Clonogenic Survival Assay for IC50 Determination and Synergy Analysis

Principle: The clonogenic assay is the gold standard for measuring the ability of a single cell to undergo unlimited division and form a colony. This assay is used to determine the long-term cytotoxic effects of this compound and its synergistic interactions with PARP inhibitors.

Materials:

-

HR-deficient (e.g., DLD-1 BRCA2 -/-) and HR-proficient (e.g., DLD-1 parental) cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

PARP inhibitor (e.g., Olaparib)

-

6-well plates

-

Trypsin-EDSE

-

Phosphate-buffered saline (PBS)

-

Crystal Violet staining solution (0.5% w/v in 25% methanol)

Protocol:

-

Cell Seeding:

-

Harvest exponentially growing cells and perform a cell count.

-

Seed the appropriate number of cells (see Table 2) into 6-well plates and allow them to attach overnight.

-

-

Treatment:

-

Prepare serial dilutions of this compound (e.g., 0, 1, 10, 100, 1000, 10000 nM).

-

For synergy studies, prepare a matrix of concentrations of this compound and a PARP inhibitor (e.g., Olaparib) at a constant ratio based on their individual IC50 values.

-

Remove the culture medium and add fresh medium containing the drugs.

-

-

Incubation:

-

Incubate the plates for 7-14 days, until visible colonies (≥50 cells) are formed in the control wells.

-

-

Staining and Counting:

-

Wash the plates with PBS.

-

Fix the colonies with 100% methanol (B129727) for 15 minutes.

-

Stain with Crystal Violet solution for 30 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies in each well.

-

Data Analysis:

-

Calculate the surviving fraction for each treatment by normalizing the number of colonies to the plating efficiency of the untreated control.

-

Plot the surviving fraction against the drug concentration and fit a dose-response curve to determine the IC50 value.

-

For synergy analysis, use the Chou-Talalay method to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Immunofluorescence Assay for γH2AX Foci Formation

Principle: Phosphorylation of the histone variant H2AX (γH2AX) is an early cellular response to DNA double-strand breaks. This assay visualizes and quantifies the formation of γH2AX foci in the nucleus as a marker of DNA damage induced by this compound.

Materials:

-

Cells cultured on glass coverslips in 6-well plates

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (0.25% Triton X-100 in PBS)

-

Blocking buffer (5% BSA in PBS)

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

-

Fluorescently-labeled secondary antibody

-

DAPI-containing mounting medium

-

Fluorescence microscope

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells on coverslips and allow them to attach.

-

Treat cells with various concentrations of this compound for different time points (e.g., 4, 8, 24 hours) to assess the kinetics of DNA damage.

-

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize with permeabilization buffer for 10 minutes at room temperature.

-

-

Immunostaining:

-

Wash three times with PBS.

-

Block with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

-

Mounting and Imaging:

-

Wash three times with PBS.

-

Mount the coverslips onto microscope slides using DAPI-containing mounting medium.

-

Acquire images using a fluorescence microscope.

-

Data Analysis:

-

Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).

-

A significant increase in the number of foci in treated cells compared to control indicates DNA damage.

Microhomology-Mediated End Joining (MMEJ) Reporter Assay

Principle: This assay directly measures the activity of the MMEJ pathway in living cells. A reporter plasmid is used that expresses a fluorescent or luminescent protein only after a successful MMEJ-mediated repair of a targeted DNA double-strand break. Inhibition of Polθ by this compound is expected to reduce the reporter signal.

Materials:

-

MMEJ reporter plasmid (e.g., a GFP-based reporter with a DSB site flanked by microhomology sequences)

-

Expression vector for a site-specific nuclease (e.g., I-SceI or Cas9/gRNA)

-

Transfection reagent

-

Cells of interest

-

Flow cytometer or luminometer

Protocol:

-

Transfection:

-

Co-transfect the cells with the MMEJ reporter plasmid and the nuclease expression vector.

-

-

Treatment:

-

Immediately after transfection, add fresh medium containing a dose-response range of this compound.

-

-

Incubation:

-

Incubate the cells for 48-72 hours to allow for DSB induction, repair, and reporter protein expression.

-

-

Analysis:

-

Harvest the cells.

-

Measure the reporter signal (e.g., GFP-positive cells by flow cytometry or luciferase activity by a luminometer).

-

Data Analysis:

-

Normalize the reporter signal to a transfection control.

-

A dose-dependent decrease in the reporter signal in the presence of this compound indicates on-target inhibition of the MMEJ pathway.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Principle: CETSA is a biophysical method to assess the direct binding of a drug to its target protein in a cellular environment. Ligand binding stabilizes the target protein against thermal denaturation. This assay can confirm that this compound engages with Polθ inside the cell.

Materials:

-

Cells of interest

-

This compound

-

Lysis buffer with protease inhibitors

-

PCR tubes

-

Thermal cycler

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Anti-Polθ antibody

Protocol:

-

Treatment:

-

Treat cultured cells with this compound or vehicle control for a defined period.

-

-

Heating:

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures in a thermal cycler for 3 minutes.

-

-

Lysis and Centrifugation:

-

Lyse the cells by freeze-thaw cycles.

-

Centrifuge the lysates at high speed to pellet aggregated proteins.

-

-

Western Blotting:

-

Collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble Polθ by Western blotting using an anti-Polθ antibody.

-

Data Analysis:

-

Quantify the band intensities for soluble Polθ at each temperature.

-

Plot the fraction of soluble Polθ against temperature to generate a melting curve.

-

A shift of the melting curve to a higher temperature in the presence of this compound indicates target engagement.

References

Application Notes and Protocols for Polθ Inhibitors in Xenograft Models

Topic: Preclinical Evaluation of Polθ Inhibitors using Xenograft Models Audience: Researchers, scientists, and drug development professionals.

Introduction

DNA Polymerase Theta (Polθ) is a critical enzyme in the microhomology-mediated end joining (MMEJ) DNA repair pathway. Its expression is often limited in normal tissues but is frequently overexpressed in cancer cells, making it an attractive target for cancer therapy, particularly in tumors with homologous recombination deficiencies (HRD), such as those with BRCA1/2 mutations. This document provides detailed application notes on the preclinical evaluation of Polθ inhibitors, with a focus on the developmental history and mechanism of the RTx series of inhibitors.

Due to poor metabolic stability, the early Polθ inhibitor RTx-152 was not evaluated for in vivo efficacy.[1][2] Subsequent research led to the development of more stable analogs, such as RTx-303, which have been assessed in xenograft models. These notes will cover the mechanism of action of this class of inhibitors and provide protocols for xenograft studies based on the evaluation of these successor compounds.

Mechanism of Action of this compound and Successor Polθ Inhibitors

This compound and its successors are allosteric inhibitors of the Polθ polymerase domain.[1][3] They bind to a hydrophobic pocket, inducing a conformational change that traps Polθ on the DNA.[3] This "enzyme-DNA trapping" mechanism prevents the completion of DNA repair, leading to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells that are already deficient in other DNA repair pathways like homologous recombination.[1][3] This mechanism provides a synergistic effect when combined with PARP inhibitors, significantly enhancing synthetic lethality in HRD tumors.[1][3]

Signaling Pathway of Polθ Inhibition

References

Application Notes and Protocols for the In Vitro Characterization of RTx-152, a DNA Polymerase Theta (Polθ) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

RTx-152 is a potent, allosteric small-molecule inhibitor of the polymerase domain of DNA Polymerase Theta (Polθ), a key enzyme in the theta-mediated end-joining (TMEJ) DNA repair pathway.[1] Polθ is minimally expressed in healthy tissues but is frequently overexpressed in various cancer types, particularly those with deficiencies in the homologous recombination (HR) pathway, such as tumors with BRCA1/2 mutations. This makes Polθ an attractive target for cancer therapy. The primary mechanism of action for this compound involves trapping the Polθ enzyme on DNA, which obstructs the completion of DNA repair.[1][2]

A critical therapeutic strategy involving Polθ inhibitors is the concept of synthetic lethality, particularly in combination with Poly (ADP-ribose) polymerase (PARP) inhibitors. In cancer cells deficient in homologous recombination, the inhibition of both PARP-mediated and Polθ-mediated DNA repair pathways leads to a catastrophic level of genomic instability and subsequent cell death. This compound has demonstrated this synergistic effect with PARP inhibitors in vitro, highlighting its potential in treating HR-deficient cancers and overcoming PARP inhibitor resistance.[2][3]

It is important to note that while this compound shows high in vitro potency, it has been characterized by poor metabolic stability in liver microsomes. This has precluded its evaluation in in vivo mouse models.[3] Consequently, the following application notes and protocols focus on the in vitro characterization of this compound and serve as a foundational guide for researchers working with this compound or similar Polθ inhibitors. Successor compounds with improved pharmacokinetic properties have since been developed for in vivo studies.[3]

Data Presentation

The following table summarizes the available quantitative data for this compound from in vitro studies.

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 6.2 nM | Allosteric Polθ-pol inhibition | [1][4] |

| Mechanism | Traps Polθ on DNA | Biochemical assays | [1] |

| Synergy | Synergizes with PARP inhibitors | HR-deficient cancer cells | [2] |

| Selectivity | Selectively kills BRCA2-null cells | Cancer cell lines | [1][4] |

Signaling Pathway Diagram

The following diagram illustrates the principle of synthetic lethality between PARP inhibition and Polθ inhibition in HR-deficient cancer cells.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay to Determine Synergy

This protocol describes a method to assess the synergistic cytotoxic effect of this compound and a PARP inhibitor (e.g., Olaparib) on a relevant cancer cell line (e.g., BRCA2-deficient DLD-1 cells) using a luminescence-based cell viability assay.

Materials:

-

BRCA2-deficient and proficient cancer cell lines (e.g., DLD-1 BRCA2-/- and DLD-1 Parental)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (powder)

-

PARP inhibitor (e.g., Olaparib, powder)

-

Dimethyl sulfoxide (B87167) (DMSO), sterile

-

Phosphate-buffered saline (PBS), sterile

-

White, clear-bottom 96-well cell culture plates

-

Luminescence-based cell viability reagent (e.g., CellTiter-Glo®)

-

Multichannel pipette

-

Luminometer plate reader

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -80°C.

-

Prepare a 10 mM stock solution of the PARP inhibitor in DMSO. Aliquot and store at -80°C.

-

Note: Avoid repeated freeze-thaw cycles.

-

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize and resuspend cells in complete medium to a concentration of 2 x 104 cells/mL.

-

Seed 100 µL of the cell suspension (2,000 cells) into each well of a 96-well plate.

-

Include wells with medium only for background control.

-

Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.

-

-

Drug Treatment (Checkerboard Assay):

-

Prepare serial dilutions of this compound and the PARP inhibitor in complete medium. A common approach is a 7x7 dose matrix.

-

For example, prepare 2x final concentrations of each drug.

-

Remove the medium from the wells and add 50 µL of the this compound dilution and 50 µL of the PARP inhibitor dilution to the respective wells.

-